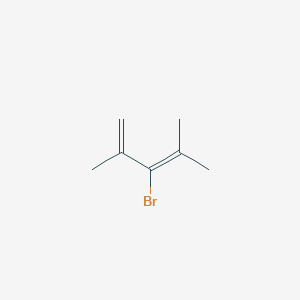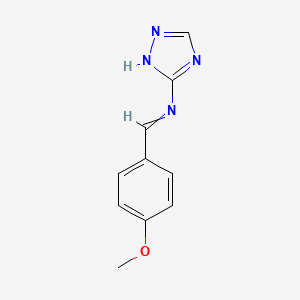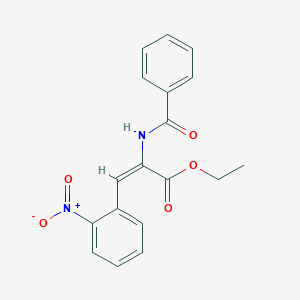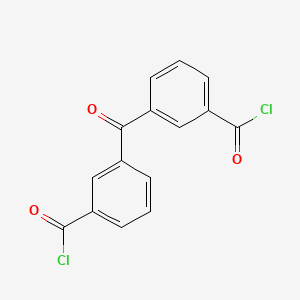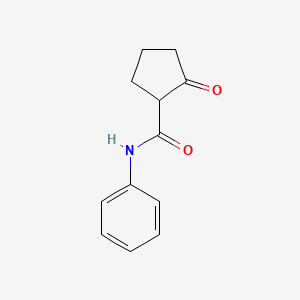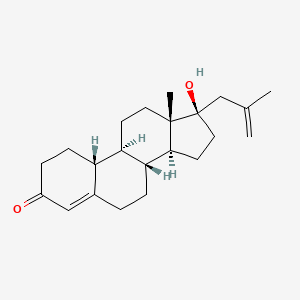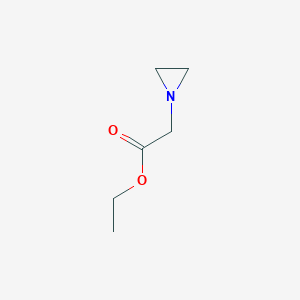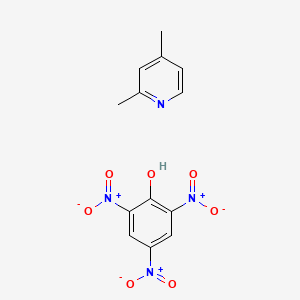
2,4-Dimethylpyridine; 2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylpyridine: is an organic compound with the molecular formula C₇H₉NThis compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications .
2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the molecular formula C₆H₃N₃O₇. It is a yellow crystalline solid that is highly explosive and has been used historically in munitions and as a dye. Picric acid is also known for its antiseptic properties .
Métodos De Preparación
2,4-Dimethylpyridine: can be synthesized through the alkylation of pyridine. One common method involves the reaction of 4-methylpyridine with methanol in the presence of a potassium-modified nickel/alumina catalyst. This reaction yields 2,4-dimethylpyridine with high selectivity and conversion rates .
2,4,6-Trinitrophenol: is typically prepared by nitrating phenol. The process involves the sulfonation of phenol with concentrated sulfuric acid, followed by nitration with concentrated nitric acid. This method produces picric acid with high efficiency .
Análisis De Reacciones Químicas
2,4-Dimethylpyridine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.
Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
2,4,6-Trinitrophenol: is known for its reactivity due to the presence of nitro groups. It undergoes:
Reduction: It can be reduced to form aminophenols.
Substitution: It can react with bases to form picrate salts.
Explosive Decomposition: It decomposes explosively under certain conditions.
Aplicaciones Científicas De Investigación
2,4-Dimethylpyridine: is used in:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In the synthesis of biologically active compounds.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
2,4,6-Trinitrophenol: has applications in:
Forensic Research: Used in the detection of explosives.
Environmental Science: Studied for its impact on water pollution.
Medicine: Historically used as an antiseptic and in burn treatments.
Mecanismo De Acción
2,4-Dimethylpyridine: acts primarily as a nucleophile in chemical reactions, participating in various substitution and coupling reactions. Its methyl groups influence its reactivity and stability in these reactions .
2,4,6-Trinitrophenol: exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive. Its explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
Comparación Con Compuestos Similares
2,4-Dimethylpyridine: is similar to other dimethylpyridines, such as 2,3-dimethylpyridine and 2,5-dimethylpyridine. its unique positioning of methyl groups at the 2 and 4 positions gives it distinct reactivity and applications .
2,4,6-Trinitrophenol: can be compared to other nitrophenols, such as 2,4-dinitrophenol and 4-nitrophenol. Its three nitro groups make it more explosive and reactive compared to its counterparts .
Propiedades
Número CAS |
4846-51-9 |
|---|---|
Fórmula molecular |
C13H12N4O7 |
Peso molecular |
336.26 g/mol |
Nombre IUPAC |
2,4-dimethylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9N.C6H3N3O7/c1-6-3-4-8-7(2)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,1-2H3;1-2,10H |
Clave InChI |
AVZCDYIYBGNXGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)
